1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
The compound “1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The compound is part of a series of novel triazole-pyrimidine-based compounds .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Some derivatives of triazolopyrimidin have been synthesized for antimicrobial activities. These derivatives show good or moderate activity against test microorganisms (Bektaş et al., 2007).
PET Tracer for Imaging of Cerebral Adenosine Receptors
- A derivative of triazolopyrimidin has been developed for mapping cerebral adenosine A2A receptors with PET imaging. This tracer exhibits favorable brain kinetics and suitable characteristics for A2AR PET tracer (Zhou et al., 2014).
Synthesis and Characterization for Diabetes Treatment
- Fused triazole derivatives are important inhibitors of the dipeptidyl peptidase-IV enzyme, which can be used for the treatment or prevention of type 2 diabetes (Yu-tao, 2009).
5-HT2 Antagonist Activity
- Some derivatives of triazolopyrimidin have been prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific compounds showed potent 5-HT2 antagonist activity (Watanabe et al., 1992).
Synthesis and Antimicrobial Evaluation
- Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines have been synthesized and screened for their antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Herbicidal Activity
- 6-(4-phenoxyphenoxy)pyrimidines and triazines with methoxy groups on the pyrimidine and triazine rings show high herbicidal activity. These compounds inhibit the Hill reaction but lack selectivity between weeds and crops (Nezu et al., 1996).
Anti-Inflammatory and Analgesic Agents
- Novel compounds with a benzodifuran moiety have been synthesized and screened for cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Potential Antihypertensive Agents
- A series of triazolopyrimidines have been prepared and tested for their antihypertensive activity, with some compounds showing promising results (Bayomi et al., 1999).
Mechanism of Action
properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-9-7-17(8-10-18)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-33-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRUQOZJFSJTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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